molecular formula C34H28O12 B12337052 2,2',2'',2'''-((Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetraacetic acid

2,2',2'',2'''-((Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetraacetic acid

Cat. No.: B12337052
M. Wt: 628.6 g/mol
InChI Key: PZISKVVTXSIUMQ-UHFFFAOYSA-N
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Description

2,2’,2’‘,2’‘’-((Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetraacetic acid: is a complex organic compound with the molecular formula C34H28O12 and a molecular weight of 628.58 g/mol This compound is known for its unique structure, which includes multiple benzene rings and acetic acid groups connected through an ethene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’‘,2’‘’-((Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetraacetic acid typically involves the reaction of phenol derivatives with ethene derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,2’,2’‘,2’‘’-((Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetraacetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2,2’,2’‘,2’‘’-((Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetraacetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-((Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetraacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Tetraphenylethylene: A compound with a similar structure but different functional groups.

    Tetraphenylmethane: Another compound with multiple benzene rings but a different central core.

    Tetraphenylsilane: Similar in structure but with a silicon atom at the core instead of an ethene bridge.

Uniqueness: 2,2’,2’‘,2’‘’-((Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetraacetic acid is unique due to its combination of multiple benzene rings and acetic acid groups connected through an ethene bridge. This structure imparts specific chemical properties and reactivity that are not found in other similar compounds .

Properties

Molecular Formula

C34H28O12

Molecular Weight

628.6 g/mol

IUPAC Name

2-[4-[1,2,2-tris[4-(carboxymethoxy)phenyl]ethenyl]phenoxy]acetic acid

InChI

InChI=1S/C34H28O12/c35-29(36)17-43-25-9-1-21(2-10-25)33(22-3-11-26(12-4-22)44-18-30(37)38)34(23-5-13-27(14-6-23)45-19-31(39)40)24-7-15-28(16-8-24)46-20-32(41)42/h1-16H,17-20H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)

InChI Key

PZISKVVTXSIUMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)OCC(=O)O)C3=CC=C(C=C3)OCC(=O)O)C4=CC=C(C=C4)OCC(=O)O)OCC(=O)O

Origin of Product

United States

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